molecular formula C15H15N5O3S B14884565 Enpp-1-IN-11

Enpp-1-IN-11

Cat. No.: B14884565
M. Wt: 345.4 g/mol
InChI Key: DPMUHFLMJDLLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Enpp-1-IN-11 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Enpp-1-IN-11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Enpp-1-IN-11 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(6-amino-1H-imidazo[4,5-c]pyridin-4-yl)sulfanyl]-N-(4-hydroxy-3-methoxyphenyl)acetamide

InChI

InChI=1S/C15H15N5O3S/c1-23-11-4-8(2-3-10(11)21)19-13(22)6-24-15-14-9(17-7-18-14)5-12(16)20-15/h2-5,7,21H,6H2,1H3,(H2,16,20)(H,17,18)(H,19,22)

InChI Key

DPMUHFLMJDLLNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CSC2=C3C(=CC(=N2)N)NC=N3)O

Origin of Product

United States

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